PDR1 protein - 112509-71-4

PDR1 protein

Catalog Number: EVT-1509033
CAS Number: 112509-71-4
Molecular Formula: C6H9N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The PDR1 gene is primarily studied in Saccharomyces cerevisiae, a model organism for eukaryotic cellular processes. It has been extensively characterized through genomic studies and functional assays that elucidate its role in multidrug resistance mechanisms.

Classification

PDR1 belongs to a family of transcription factors that regulate the expression of multiple drug resistance genes. It functions as a homodimer or heterodimer with other transcription factors such as PDR3, binding to specific DNA sequences known as PDR elements (PDREs) to activate target gene expression.

Synthesis Analysis

Methods

PDR1 protein synthesis can be analyzed through various molecular biology techniques. Common methods include:

  • Polymerase Chain Reaction (PCR): Used for amplifying the PDR1 gene from genomic DNA.
  • Cloning: The amplified PDR1 gene is inserted into plasmid vectors for expression in yeast cells.
  • Transformation: Yeast strains are transformed with these plasmids to study the effects of PDR1 overexpression or mutation.

Technical Details

For instance, studies have utilized high-copy-number plasmids containing PDR1 to assess its influence on gene expression by measuring β-galactosidase activity from reporter constructs like PDR5-lacZ . Additionally, pulse-chase experiments have been employed to evaluate the synthesis and degradation rates of various PDR1 mutant forms, revealing insights into their functional stability .

Molecular Structure Analysis

Structure

The PDR1 protein consists of several domains that facilitate its function as a transcription factor. It contains a DNA-binding domain that recognizes PDREs and a regulatory domain that interacts with other proteins involved in signal transduction.

Data

Experimental data regarding the molecular weight, isoelectric point, and abundance of the PDR1 protein can be obtained from databases such as the Saccharomyces Genome Database. For example, the median abundance of PDR1 in yeast cells has been documented, providing insights into its physiological relevance .

Chemical Reactions Analysis

Reactions

PDR1 mediates various biochemical reactions by regulating the expression of genes encoding transport proteins. These reactions typically involve:

  • Binding to PDREs: PDR1 binds to specific sequences in the promoter regions of target genes.
  • Activation of Gene Expression: This binding leads to transcriptional activation, resulting in increased production of efflux pumps that expel toxic compounds from the cell.

Technical Details

Studies have demonstrated that mutations within PDR1 can significantly alter its ability to activate target genes, impacting yeast sensitivity to drugs like fluconazole . The interplay between different transcription factors also influences these reactions, showcasing a complex regulatory network.

Mechanism of Action

Process

The mechanism by which PDR1 exerts its effects involves several steps:

  1. Drug Sensing: Upon exposure to drugs or stressors, yeast cells activate signaling pathways that lead to increased levels of PDR1.
  2. Dimerization: PDR1 forms dimers with itself or with other transcription factors.
  3. Binding to DNA: The dimerized complex binds to PDREs in the promoter regions of target genes.
  4. Transcriptional Activation: This binding recruits RNA polymerase and other transcriptional machinery, leading to increased mRNA synthesis for efflux pumps and other protective proteins.

Data

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) has been used to measure changes in mRNA levels of target genes regulated by PDR1 under various stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

PDR1 is typically expressed as a soluble protein within yeast cells. Its stability can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 100 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within a physiological range conducive for cellular function.
  • Half-life: Studies indicate varying half-lives for different mutant forms of PDR1, affecting their functional capacity .
Applications

Scientific Uses

PDR1 is widely studied for its implications in drug resistance mechanisms in fungi. Understanding its function can lead to advancements in antifungal therapies by targeting multidrug resistance pathways. Applications include:

  • Drug Development: Targeting PDR1 pathways may enhance the efficacy of antifungal agents.
  • Biotechnological Applications: Engineering yeast strains with modified PDR1 expression can improve their utility in bioprocesses involving toxic substrates.

Research continues to explore the potential of manipulating PDR1 for improved drug resistance management and biotechnological applications in microbial fermentation processes.

Structural Characterization of PDR1

Domain Architecture of PDR1: Zn2Cys6 Zinc Cluster, Central Regulatory Domain (CRD), and Transactivation Domain (TAD)

The PDR1 protein, a master regulator of pleiotropic drug resistance in yeast, exhibits a conserved tripartite domain architecture essential for its function as a transcription factor. The N-terminal region (residues 1-300) harbors a Zn₂Cys₆ zinc cluster DNA-binding domain (DBD), characterized by the consensus sequence Cys-X₂-Cys-X₆-Cys-X₅-₁₂-Cys-X₂-Cys-X₆-₈-Cys. This binuclear cluster coordinates two zinc ions, enabling sequence-specific recognition of Pleiotropic Drug Response Elements (PDREs) in target gene promoters, typically characterized by inverted CGG triplets [1] [9]. The central regulatory domain (CRD, ~700 residues) serves as a negative regulatory module, constraining the activity of the transactivation domain (TAD). Deletion of the CRD generates a constitutively active Pdr1 derivative that is toxic due to uncontrolled transcriptional activation, underscoring its autoinhibitory role [3] [7]. The C-terminal transactivation domain (TAD, ~138 residues) mediates interactions with coactivator complexes like Mediator (via Med15A) and SAGA. This domain contains multiple conserved motifs essential for recruiting the transcriptional machinery to drive expression of efflux pumps (e.g., PDR5, SNQ2, CDR1) [1] [8].

Table 1: Functional Domains of PDR1 Protein

DomainPositionKey Structural FeaturesFunctional Role
Zn₂Cys₆ Cluster1-300Six conserved cysteine residues; binuclear zincDNA binding to PDREs (e.g., 5'-TCCGCGGA-3')
Central Regulatory Domain (CRD)301-968Intrinsically disordered regions; mutation hotspotAuto-inhibition; interaction with co-repressors
Transactivation Domain (TAD)969-1107Acidic residues; Med15A interaction motifRecruitment of Mediator/SAGA complexes

Structural Homology to Fungal Zinc Cluster Transcription Factors

PDR1 belongs to the Zn(II)₂Cys₆ (or C₆) zinc cluster family, a class of transcription factors exclusively found in fungi. This family shares a conserved DBD fold where zinc coordination stabilizes a compact globular structure featuring a short α-helix that inserts into the DNA major groove. PDR1 binds DNA as a homodimer or heterodimer (e.g., with paralog PDR3), recognizing symmetric PDREs with a spacer length distinct from other family members. For example:

  • Gal4 (prototypical member) recognizes 17-bp sites with 11-bp spacers (CGG-N₁₁-CCG) [5].
  • PPR1 (uracil metabolism regulator) binds sites with 6-bp spacers (CGG-N₆-CCG), adopting an asymmetric dimer conformation despite symmetric DNA [9].
  • PDR1/PDR3 target sites typically contain inverted repeats of CGG triplets with variable spacers, allowing combinatorial control of gene expression [1] [9]. Structural flexibility in the linker region between the DBD and dimerization interface enables adaptation to divergent spacer lengths, a hallmark of this protein family [9].

Post-Translational Modifications: Phosphorylation and Regulatory Significance

Phosphorylation dynamically modulates PDR1 activity, localization, and stability. While specific phosphosites in PDR1 remain incompletely mapped, biochemical studies reveal that:

  • Phosphorylation within the CRD or TAD influences subcellular localization. Hypoxia induces PDR1 relocalization to the cytosol, potentially via phosphorylation-dependent mechanisms [1].
  • Clinically relevant gain-of-function (GOF) mutations (e.g., D1082G in TAD) may alter phosphorylation patterns, disrupting autoinhibitory interactions [3].
  • Kinases such as protein kinase C (PKC) and cyclin-dependent kinases (CDKs) are implicated in phosphorylating fungal zinc cluster proteins, affecting DNA binding and coactivator recruitment [4]. Dephosphorylation by phosphatases (e.g., PP2A) reverses these effects, providing a rapid switch for stress-responsive gene regulation [4] [6].

Table 2: Post-Translational Modifications Impacting PDR1 Function

ModificationPutative SitesFunctional ConsequenceRegulatory Input
PhosphorylationCRD (Ser/Thr)Alters conformation; relieves autoinhibitionStress signaling (e.g., azole exposure)
PhosphorylationTAD (Ser61-like)Modulates coactivator binding (e.g., Med15A)Glucose availability; DNA damage
UbiquitinationUnknownTargets PDR1 for proteasomal degradationFeedback inhibition

Clinically Derived Gain-of-Function (GOF) Mutations: Molecular Mapping and Conformational Changes

GOF mutations in PDR1 are primary drivers of azole resistance in pathogenic yeasts like Candida glabrata. These mutations cluster in the CRD and TAD, disrupting autoinhibition and enhancing coactivator recruitment:

  • CRD mutations (e.g., R376W, P298A, L537Δ-A538Δ) destabilize the locked conformation, partially activating Pdr1 [3] [7].
  • TAD mutations (e.g., D1082G, F815S) enhance interactions with Mediator (Med15A) and chromatin remodelers like SAGA/SWI-SNF [3] [8].The D1082G variant exemplifies mechanistic complexity: in wild-type PDR1, it causes hyperactivity, but in a ΔCRD background, it reduces activity, suggesting dual roles in coactivator recruitment and autoinhibition [3]. Similarly, R376W in the CRD exhibits stronger dependence on Med15A than D1082G, indicating mutation-specific cofactor requirements [8] [10].

Table 3: Clinically Significant GOF Mutations in PDR1

MutationDomainPhenotypic EffectMolecular Mechanism
R376WCRDHyper-resistance to azoles; increased CDR1 expressionDisrupts CRD-TAD autoinhibitory interface
D1082GTADConstitutive PDR1 autoregulation; squelching suppressionEnhances Med15A binding; stabilizes activator-coactivator complex
F815SCRDOligomycin/ketoconazole resistanceAlters CRD conformation; promotes dimerization
P822LCRDMultidrug resistanceDisrupts helical structure in regulatory segment
Y584CCRDIncreased SNQ2 transcriptionAbolishes phosphorylation-dependent inhibition

These mutations demonstrate non-identical mechanisms for PDR1 hyperactivation: some primarily disrupt repression (CRD mutants), while others enhance transactivation (TAD mutants). This diversity complicates therapeutic strategies aimed at reversing resistance [3] [10].

Properties

CAS Number

112509-71-4

Product Name

PDR1 protein

Molecular Formula

C6H9N3O2

Synonyms

PDR1 protein

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